molecular formula C9H18N4S B1612107 1-octyl-5-mercapto-1H-tetrazole CAS No. 70253-99-5

1-octyl-5-mercapto-1H-tetrazole

Cat. No.: B1612107
CAS No.: 70253-99-5
M. Wt: 214.33 g/mol
InChI Key: MQSDEYQNRWICCX-UHFFFAOYSA-N
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Description

1-Octyl-5-mercapto-1H-tetrazole is a tetrazole derivative characterized by an octyl chain at the 1-position and a mercapto (-SH) group at the 5-position. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom. The mercapto group enhances reactivity, enabling participation in metal coordination, alkylation, and redox reactions .

Properties

CAS No.

70253-99-5

Molecular Formula

C9H18N4S

Molecular Weight

214.33 g/mol

IUPAC Name

1-octyl-2H-tetrazole-5-thione

InChI

InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-13-9(14)10-11-12-13/h2-8H2,1H3,(H,10,12,14)

InChI Key

MQSDEYQNRWICCX-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=S)N=NN1

Canonical SMILES

CCCCCCCCN1C(=S)N=NN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural differences among similar tetrazoles lie in their substituents:

  • 1-Octyl-5-mercapto-1H-tetrazole : Octyl (C8H17) and mercapto (-SH) groups.
  • 5-Mercapto-1-methyltetrazole (CAS 13183-79-4) : Methyl (CH3) and mercapto groups .
  • 5-(Methylthio)-1H-tetrazole (CAS 29515-99-9) : Methylthio (-SCH3) instead of mercapto .
  • 1-Phenyl-5-mercapto-1H-tetrazole (NSC 24018) : Phenyl (C6H5) and mercapto groups .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Octyl-5-mercapto-1H-tetrazole C9H17N4S 213.32 Not reported Octyl, Mercapto
5-Mercapto-1-methyltetrazole C2H4N4S 116.14 125–128 Methyl, Mercapto
5-(Methylthio)-1H-tetrazole C2H4N4S 116.14 149–152 Methylthio
1-Phenyl-5-mercapto-1H-tetrazole C7H6N4S 178.22 Not reported Phenyl, Mercapto

Physical Properties

  • Melting Points : The methylthio derivative (149–152°C) has a higher melting point than the methyl-mercapto analog (125–128°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) in the former . The octyl derivative’s melting point is unreported but expected to be lower due to increased hydrophobicity.
  • Solubility : The octyl chain enhances solubility in organic solvents, whereas smaller analogs (e.g., 5-mercapto-1-methyltetrazole) are more water-soluble.

Key Research Findings

  • Antioxidant Activity : Substituents significantly influence radical scavenging. For example, 1,5-disubstituted tetrazoles with aromatic groups show higher activity than alkyl derivatives (). The octyl chain’s effect remains unexplored but warrants study.
  • Pharmaceutical Applications : 5-(Methylthio)-1H-tetrazole derivatives are used in drug analysis (). The octyl analog’s applications may extend to lipophilic prodrugs.
  • Synthetic Utility : Mercapto-tetrazoles serve as intermediates in heterocyclic chemistry. For instance, 5-mercapto-1-methyltetrazole is a precursor to ethyl 2-[(1-methyltetrazol-5-yl)thio]acetate ().

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